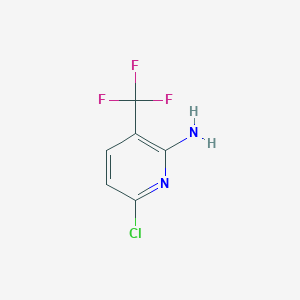

6-Chloro-3-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMSOSLGTYIFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-3-(trifluoromethyl)pyridin-2-amine CAS number and properties

An In-Depth Technical Guide to 6-Chloro-3-(trifluoromethyl)pyridin-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key fluorinated heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its core properties, synthesis, applications, and safety protocols, grounding the discussion in established scientific principles and field-proven insights.

Introduction: A Key Fluorinated Building Block

This compound (CAS Number: 79456-27-2 ) is a substituted pyridine derivative that has garnered significant interest in medicinal and agricultural chemistry.[1][2] Its structure uniquely combines a pyridine scaffold, a chloro substituent, and a trifluoromethyl group, each conferring distinct and valuable properties.

The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design.[3] This group's high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The chlorine atom provides a reactive handle for further synthetic modifications, making this compound a versatile intermediate for constructing more complex molecular architectures.[5] Consequently, trifluoromethylpyridines are indispensable tools for developing treatments for a wide array of diseases and for creating next-generation agrochemicals.[3][6]

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its application in synthesis, dictating reaction conditions and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 79456-27-2 | [1],[2] |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₆H₄ClF₃N₂ | [7],[8] |

| Molecular Weight | 196.56 g/mol | [2],[7] |

| Appearance | White to light yellow crystal powder (typical) | [9] |

| Related Categories | Heterocyclic Building Blocks, Pyridines, Amines | [1] |

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines often begins with more common precursors like picolines, which undergo high-temperature vapor-phase chlorination and fluorination.[6] This process can produce a mixture of isomers, which are then separated and potentially modified to yield the desired product.

A plausible synthetic pathway for this compound involves a multi-step sequence starting from a commercially available pyridine derivative. The logic behind such a synthesis is to introduce the functional groups in a controlled, stepwise manner to ensure correct regiochemistry.

Caption: Proposed general synthetic workflow for the target compound.

Causality in Synthesis:

-

Trifluoromethylation: Introducing the electron-withdrawing -CF3 group early can deactivate the pyridine ring, influencing the position of subsequent substitutions.

-

Chlorination: Following trifluoromethylation, chlorination can be directed to specific positions based on the electronic properties of the intermediate.

-

Amination: The final step involves the introduction of the amine group, often through nucleophilic aromatic substitution or other specialized amination reactions, to yield the final product.

The reactivity of the final compound is dominated by its functional groups. The primary amine is nucleophilic and can undergo acylation, alkylation, or serve as a ligand. The chlorine atom is susceptible to displacement via nucleophilic aromatic substitution, and both the amine and chloro positions are amenable to cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it an exceptionally versatile building block.

Core Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its application as a scaffold for creating high-value, biologically active molecules.

Medicinal Chemistry

Derivatives of this compound are explored for various therapeutic targets. For instance, trifluoromethylpyridine moieties are found in potent kinase inhibitors used in oncology.[3] The -CF3 group can enhance binding to the ATP-binding pocket of kinases, while the pyridine nitrogen acts as a hydrogen bond acceptor. The chloro- and amino- groups serve as anchor points to build out the rest of the molecule to achieve desired potency and selectivity.

Caption: Role as a building block in drug candidate synthesis.

Agrochemicals

In the agrochemical sector, this scaffold is used to develop novel pesticides and fungicides.[6] For example, the related intermediate 2-aminomethyl-3-chloro-5-trifluoromethylpyridine is crucial for the synthesis of Fluopyram, a highly effective fungicide.[10] The physicochemical properties imparted by the trifluoromethyl group improve the systemic activity and environmental persistence of the final product, leading to better crop protection.[11]

Experimental Protocol: Representative Suzuki Coupling

To illustrate its utility, the following is a representative, step-by-step protocol for a Suzuki cross-coupling reaction, a common transformation for this class of compounds. This protocol is a self-validating system; successful product formation confirms the reactivity of the starting material.

Objective: To couple an arylboronic acid to the 6-position of the pyridine ring via displacement of the chlorine atom.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

-

Inerting: Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The solvent choice is crucial for solubilizing both the organic and inorganic reagents.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact isomer is not publicly available, data from closely related isomers like 3-Chloro-5-(trifluoromethyl)-2-pyridinamine provides essential guidance.[12][13] This compound should be handled with care in a well-ventilated area or fume hood.

| Hazard Category | Precautionary Measures | Source(s) |

| Acute Toxicity | Harmful if swallowed. Wash hands thoroughly after handling and do not eat, drink, or smoke when using. If swallowed, call a poison center or doctor. | [12],[13] |

| Skin/Eye Irritation | May cause skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection. | [13],[14] |

| Respiratory Hazard | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [13],[15] |

| Handling & Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere, potentially in a freezer for long-term stability. | [12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [12],[15] |

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]

Conclusion

This compound is more than just a chemical compound; it is a versatile and powerful tool for innovation in the life sciences. Its carefully arranged functional groups provide a robust platform for synthesizing novel drug candidates and advanced agrochemicals. Understanding its properties, synthesis, and reactivity allows researchers to harness its full potential in creating molecules that can address critical challenges in human health and agriculture.

References

- 1. 79456-27-2|this compound|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Chloro-4-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13986817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 2-Chloro-6-(trifluoromethyl)pyridin-3-amine | CAS 117519-09-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 11. 79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine [fluoromart.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine

Abstract: This document provides an in-depth technical examination of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine, a key fluorinated pyridine building block. It is intended for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. This guide elucidates the core physicochemical properties of the compound, presents detailed experimental protocols for their characterization, and contextualizes its utility as a versatile synthetic intermediate. The narrative emphasizes the causal reasoning behind analytical methodologies, ensuring a robust understanding for practical application.

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to confer a range of desirable properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] When combined with the pyridine scaffold, a privileged structure in numerous bioactive compounds, the resulting trifluoromethylpyridines are exceptionally valuable.

This compound (CAS: 79456-27-2) is a prime example of such a high-value intermediate.[3] Its unique arrangement of a nucleophilic amino group, an electrophilic chlorinated carbon, and a strongly electron-withdrawing trifluoromethyl group provides multiple reaction sites for constructing more complex molecular architectures.[4] Understanding its fundamental physicochemical properties is therefore not merely an academic exercise; it is a critical prerequisite for its effective and efficient use in the synthesis of novel pharmaceuticals and agrochemicals.[5] This guide provides a detailed exploration of these properties and the authoritative methods used for their determination.

Molecular Structure and Identification

A precise understanding of a compound's identity begins with its structure and standard identifiers. These data form the foundation for all subsequent analysis and experimentation.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 79456-27-2 | [3] |

| Molecular Formula | C₆H₄ClF₃N₂ | [3] |

| Molecular Weight | 196.56 g/mol |[3] |

Thermal and Physical Properties

The thermal properties of a solid organic compound, particularly its melting point, are fundamental indicators of its purity and identity.

Melting Point Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, making it a crucial quality control parameter.[6][7] While specific melting point data for this isomer is not consistently reported in the literature, its determination is straightforward.

This protocol describes the use of a modern digital melting point apparatus, which allows for precise temperature control and observation.[8][9]

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Tap the sealed end of the tube on a hard surface to compact the powder. The packed sample should be approximately 2-3 mm high.[9]

-

-

Measurement (Two-Stage Process):

-

Rapid Determination: Place the capillary tube into the apparatus. Set a rapid heating ramp (e.g., 10-20°C/minute) to find an approximate melting range. This prevents excessive time spent on slow heating.[6][9]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and set a slow heating ramp (1-2°C/minute).[9]

-

-

Data Recording:

-

Observe the sample through the viewing lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts.

-

The melting point is reported as the range T₁ - T₂. A sharp range indicates high purity.

-

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a critical parameter that influences reaction conditions, purification methods (e.g., crystallization, extraction), and formulation for biological testing. The principle of "like dissolves like" provides a strong predictive foundation.[10]

Theoretical Considerations

This compound possesses both polar and non-polar characteristics.

-

Non-polar/Lipophilic character: The pyridine ring, chloro-substituent, and especially the trifluoromethyl group contribute to its lipophilicity.

-

Polar/Hydrophilic character: The primary amine (-NH₂) group can act as a hydrogen bond donor and acceptor.

Based on this structure, low solubility in water is expected. However, the basicity of the amino group and the pyridine nitrogen suggests that solubility should increase significantly in acidic aqueous solutions due to the formation of a more polar ammonium salt. Solubility is predicted to be high in moderately polar to non-polar organic solvents.

Experimental Determination of Qualitative Solubility

This protocol provides a systematic approach to classify the compound's solubility.[11][12]

-

Setup: For each test, add approximately 20-30 mg of the compound to a small test tube. Add 1 mL of the solvent in portions. After each addition, shake the tube vigorously for 30-60 seconds.[10][11]

-

Solvent Panel & Logic:

-

Test 1: Water. If soluble, the compound is a low-molecular-weight polar substance. Test the resulting solution with litmus or pH paper to determine if it's acidic or basic.[13]

-

Test 2: 5% Aqueous HCl. If the compound is insoluble in water but soluble in 5% HCl, it indicates the presence of a basic functional group, such as the amine, which is protonated to form a soluble salt.[12]

-

Test 3: 5% Aqueous NaOH. If the compound is insoluble in water, this test checks for acidic functional groups. For this molecule, no significant solubility increase is expected as it lacks a strongly acidic proton.

-

Test 4: Organic Solvents. Test solubility in common lab solvents like methanol, chloroform, and ethyl acetate. High solubility is expected in these solvents.

-

Caption: Decision workflow for qualitative solubility analysis.

Spectroscopic Characterization

Spectroscopic techniques provide unambiguous structural confirmation and are indispensable for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.[14]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm), with their exact chemical shifts influenced by the adjacent chloro, amino, and trifluoromethyl groups.[14] The protons of the amino group will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR will provide information on the carbon skeleton. Six distinct signals are expected, one for each carbon atom. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

2D NMR: For unambiguous assignment, 2D NMR experiments like COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) are essential.[14]

-

Sample Preparation: Weigh 5-10 mg of the compound.[15]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Homogenization: Ensure the sample is fully dissolved; gentle sonication can be used to aid dissolution.[15]

-

Analysis: Acquire ¹H, ¹³C, and relevant 2D spectra on a high-field NMR spectrometer (400 MHz or higher is recommended for optimal resolution).[15]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the compound's fragmentation pattern and elemental composition.[16]

For this compound, the most diagnostic feature in the mass spectrum is the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes: ³⁵Cl (≈75% natural abundance) and ³⁷Cl (≈25% abundance).[17] This results in two molecular ion peaks:

-

M peak: Corresponding to the molecule containing ³⁵Cl.

-

M+2 peak: A smaller peak at two mass units higher, corresponding to the molecule with ³⁷Cl.

The relative intensity of the M to M+2 peak will be approximately 3:1 , which is a definitive signature for the presence of a single chlorine atom in the molecule.[17][18][19] This pattern is invaluable for confirming the identity of the compound and distinguishing it from non-halogenated impurities.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from its distinct reactive sites, making it a versatile precursor for more complex molecules.[4]

-

Amino Group (-NH₂): This group is a potent nucleophile and can readily undergo reactions such as acylation to form amides, alkylation, and participation in condensation reactions to form heterocyclic rings.

-

Chloro Group (-Cl): The chlorine atom is positioned on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. It is also an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.

This dual reactivity allows for sequential, regioselective modifications, making it a valuable building block in the synthesis of targeted libraries for drug discovery and the development of novel agrochemicals like fungicides.[4][5]

Conclusion

This compound is a compound of significant strategic importance. Its physicochemical properties—governed by the interplay of its aromatic core, halogen substituent, amine functionality, and trifluoromethyl group—render it a uniquely valuable tool for chemical synthesis. A thorough understanding of its thermal behavior, solubility, and spectroscopic signatures, as detailed in this guide, is essential for any researcher aiming to leverage its potential. The provided protocols offer a reliable framework for verifying the identity, purity, and characteristics of this key intermediate, empowering scientists to build upon this foundation to create the next generation of innovative molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 79456-27-2|this compound|BLD Pharm [bldpharm.com]

- 4. 79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine [fluoromart.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sserc.org.uk [sserc.org.uk]

- 7. studylib.net [studylib.net]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. quora.com [quora.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

6-Chloro-3-(trifluoromethyl)pyridin-2-amine molecular structure and weight

An In-Depth Technical Guide to 6-Chloro-3-(trifluoromethyl)pyridin-2-amine: Structure, Properties, and Synthetic Applications

Introduction

This compound, identified by its CAS Number 79456-27-2, is a fluorinated heterocyclic compound of significant interest to the scientific community, particularly in the realms of pharmaceutical and agrochemical development.[1] As a substituted aminopyridine, it serves as a crucial building block for the synthesis of more complex, high-value molecules. Its utility is derived from the unique combination of a reactive amine group, a displaceable chlorine atom, and the electronically influential trifluoromethyl group on a pyridine scaffold.

This guide provides a comprehensive overview of the molecule's structure, physicochemical properties, and its strategic importance in modern synthetic chemistry. It will delve into the scientific rationale behind its use, offer a detailed experimental protocol for a common transformation, and visualize a typical synthetic workflow, providing researchers and drug development professionals with a foundational understanding of this versatile intermediate.

Part 1: Molecular Structure and Physicochemical Properties

The structural and chemical properties of this compound are fundamental to its reactivity and application. The molecule consists of a pyridine ring substituted with an amine group at the 2-position, a trifluoromethyl group at the 3-position, and a chlorine atom at the 6-position.

The molecular formula for this compound is C6H4ClF3N2.[2][3] Its molecular weight is approximately 196.56 g/mol .[3][4] The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen and fluorine atoms) influences its solubility and interaction with other molecules.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 79456-27-2 | [1] |

| Molecular Formula | C6H4ClF3N2 | [2][3] |

| Molecular Weight | 196.56 g/mol | [3] |

| Appearance | Solid | [5] |

| Purity | Typically ≥98% | [5] |

| Canonical SMILES | C1=CC(=C(C(=N1)N)Cl)C(F)(F)F | [2] |

| InChIKey | FXLKGHMCRNENON-UHFFFAOYSA-N | [2] |

Part 2: The Scientific Rationale for Use in Drug Discovery and Agrochemicals

The value of this compound as a synthetic intermediate is not arbitrary; it is a result of the deliberate combination of functional groups that impart desirable characteristics to the final target molecules.

-

Expertise & Experience: The Strategic Role of the Trifluoromethyl (-CF3) Group The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[6] The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes in the body, such as cytochrome P450s. This often leads to improved metabolic stability and a longer biological half-life.[6][7] Furthermore, its high electronegativity and lipophilicity can significantly enhance a molecule's ability to cross cell membranes and improve its binding affinity to target proteins.[6][8]

-

Authoritative Grounding: The Pyridine Scaffold and Reactive Handles The pyridine ring is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The chloro and amino groups on the ring are the primary "reactive handles" for synthetic chemists. The amine group at the 2-position is a potent nucleophile, readily participating in reactions like acylation, alkylation, and the formation of ureas or sulfonamides.[9] The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for its replacement with other functional groups to build molecular diversity. This dual reactivity makes the compound a versatile starting point for creating extensive libraries of new chemical entities.[6]

Part 3: Experimental Protocol: Synthesis of a Pyridyl Urea Derivative

-

Trustworthiness: A Self-Validating Protocol The following protocol describes a representative reaction where this compound is used to form a substituted urea, a common structural motif in bioactive compounds.[9] This protocol is designed to be self-validating by including steps for reaction monitoring and product characterization, ensuring the integrity of the outcome.

Objective: To synthesize N-(2,6-difluorobenzoyl)-N'-(6-chloro-3-(trifluoromethyl)-2-pyridyl)urea via acylation reaction.

Materials:

-

This compound (1.0 eq)

-

2,6-Difluorobenzoyl isocyanate (1.05 eq)

-

Anhydrous Toluene

-

Standard laboratory glassware, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Thin-Layer Chromatography (TLC) apparatus

Methodology:

-

System Preparation (Causality: Preventing Side Reactions): Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen. An inert atmosphere is critical to prevent moisture from reacting with the highly electrophilic isocyanate, which would lead to unwanted side products.

-

Reagent Dissolution (Causality: Ensuring Homogeneity): Charge the flask with this compound (1.0 eq) and dissolve it in anhydrous toluene. Anhydrous solvent is used to maintain the moisture-free environment.

-

Initiation of Reaction (Causality: Controlled Addition): Slowly add a solution of 2,6-difluorobenzoyl isocyanate (1.05 eq) in anhydrous toluene to the stirred solution at room temperature. A slow, controlled addition helps to manage any potential exotherm and ensures a uniform reaction.

-

Reaction Progression (Causality: Driving to Completion): Gently heat the reaction mixture to 40-50°C. The application of moderate heat increases the reaction rate to ensure the transformation proceeds to completion in a reasonable timeframe.

-

Reaction Monitoring (Causality: Verifying the Endpoint): Monitor the progress of the reaction by TLC. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting amine spot indicates the reaction is complete. This step prevents premature or unnecessarily long reaction times.

-

Product Isolation (Causality: Purification): Upon completion, cool the mixture to room temperature. The product often precipitates out of the non-polar toluene solvent. Collect the solid product by vacuum filtration.

-

Washing and Drying (Causality: Removing Impurities): Wash the collected solid with a small amount of cold toluene or hexane to remove any residual starting materials or soluble impurities. Dry the purified solid product under vacuum.

-

Characterization (Causality: Confirming Identity and Purity): Confirm the structure and purity of the final product, N-(2,6-difluorobenzoyl)-N'-(6-chloro-3-(trifluoromethyl)-2-pyridyl)urea, using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 4: Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow from the starting material to the final, characterized product as described in the protocol.

Caption: Synthetic workflow for the preparation of a urea derivative.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly grounded in the principles of modern medicinal and process chemistry. Its carefully arranged functional groups—a metabolically robust trifluoromethyl moiety, a versatile pyridine core, and reactive chloro and amino handles—provide a powerful platform for the synthesis of novel compounds. The strategic application of this building block allows researchers to efficiently generate complex molecules with enhanced pharmacokinetic and pharmacodynamic properties, making it an indispensable tool in the pipeline of drug discovery and agrochemical development.

References

- 1. 79456-27-2|this compound|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | C6H4ClF3N2 | CID 13064153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine, a key building block in modern medicinal and agrochemical research. In the absence of extensive public data, this document serves as a primary resource for researchers, scientists, and drug development professionals. It moves beyond theoretical discussion to provide robust, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. By explaining the causality behind experimental choices and emphasizing self-validating methodologies, this guide empowers researchers to generate reliable, high-quality solubility data essential for process optimization, formulation development, and successful in vitro and in vivo studies.

Introduction: The Critical Role of Solubility

This compound is a fluorinated pyridine derivative whose structural motifs are of significant interest in the synthesis of novel bioactive molecules. The interplay of its chloro, trifluoromethyl, and amine functionalities creates a unique electronic and steric profile, making it a valuable synthon. However, the successful application of this compound in any synthetic or biological workflow is fundamentally governed by one of its most critical physicochemical properties: solubility.

Solubility dictates reaction kinetics, influences purification strategies like crystallization, and is a primary determinant of a compound's behavior in biological assays.[1] For drug development professionals, poor aqueous solubility can severely hamper lead optimization, leading to unreliable bioassay results, poor bioavailability, and significant challenges in formulation.[2][3] Therefore, a thorough understanding and accurate measurement of the solubility of this compound in a range of common laboratory solvents is not merely academic—it is a prerequisite for efficient and successful research and development.

This guide provides the theoretical basis for predicting solubility and presents detailed, validated protocols for its experimental determination.

Theoretical Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] A molecule's solubility in a given solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] An analysis of the structure of this compound allows for a robust hypothesis of its solubility behavior.

-

Pyridine Ring: A polar, aromatic heterocycle.

-

Amine Group (-NH₂): A polar group capable of both donating and accepting hydrogen bonds, significantly contributing to potential solubility in protic solvents.[7]

-

Chloro Group (-Cl): An electronegative group that enhances the molecule's dipole moment.

-

Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that is also highly lipophilic (hydrophobic), which can significantly decrease aqueous solubility.

Based on this structure, we can predict the following:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone are expected to be excellent solvents. Their large dipole moments can interact with the polar regions of the molecule, and they can act as hydrogen bond acceptors for the amine group.

-

Moderate Solubility in Polar Protic Solvents: Solvents such as Methanol, Ethanol, and to a much lesser extent, Water, should dissolve the compound to a moderate degree. While the amine group can hydrogen-bond with these solvents, the overall lipophilicity contributed by the trifluoromethyl group and the pyridine ring will limit extensive solubility, particularly in water.

-

Poor Solubility in Non-Polar Solvents: Solvents like Hexane and Toluene lack the polarity and hydrogen-bonding capability to effectively overcome the solute-solute interactions of the crystalline solid. Therefore, solubility is expected to be very low.

The following diagram illustrates the relationship between the compound's structural features and its expected solubility.

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires rigorous experimental design. Two primary methods are employed in pharmaceutical research: thermodynamic and kinetic solubility assays.[8] Each provides different, yet complementary, information.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility, which is the true saturation point of the compound in a solvent at a given temperature.[9] It is considered the "gold standard" for its accuracy and is crucial for formulation and preclinical development.[3]

Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then analyzed to determine the compound's concentration.

Detailed Step-by-Step Protocol:

-

Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of each test solvent. A visible excess of solid must remain to ensure saturation.[10]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled shaker or rotator (e.g., 25°C) and agitate for 24 to 48 hours. The extended time is critical to ensure a true equilibrium is reached, especially for poorly soluble compounds.[8][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully separate the supernatant (the saturated solution) from the solid residue. This is best achieved by centrifugation followed by filtering the supernatant through a 0.45 µm chemical-resistant (e.g., PTFE) syringe filter.

-

Scientist's Note: Pre-saturating the filter by discarding the first ~200 µL of filtrate is a critical step to prevent loss of the compound due to adsorption onto the filter membrane.[10]

-

-

Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][12] These methods are superior to direct UV spectroscopy as they can distinguish the analyte from any potential impurities or degradants.

-

Calculation: Determine the concentration against a standard curve prepared with known concentrations of the compound. Express the final solubility in units such as mg/mL and µM.

The following workflow diagram illustrates the Thermodynamic Solubility protocol.

Kinetic Solubility Assay

This high-throughput method is widely used in early drug discovery to quickly assess the solubility of many compounds.[2] It measures the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer.[1]

Principle: The method identifies the point of precipitation, which represents a kinetic, rather than a thermodynamic, limit. Because this can lead to supersaturated solutions, kinetic solubility values are often higher than equilibrium solubility values but are invaluable for ranking compounds and flagging potential issues early.[10]

Detailed Step-by-Step Protocol (Nephelometry):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[13]

-

Plate Setup: In a 96-well microtiter plate, add a small volume of the DMSO stock (e.g., 2 µL) to the first well containing aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, PBS, at pH 7.4). This creates the highest concentration with a controlled final percentage of DMSO (e.g., 1%).[14][15]

-

Serial Dilution: Perform a serial dilution across the plate to create a range of concentrations.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1 to 2 hours.[14]

-

Detection: Measure the turbidity (light scattering) in each well using a laser nephelometer.[16] The solubility limit is determined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only controls.

Data Presentation and Influencing Factors

All experimentally determined solubility data should be compiled into a structured table for clear comparison.

Table 1: Solubility Data for this compound

| Solvent | Solvent Class | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) |

|---|---|---|---|---|---|

| Water | Polar Protic | 25 | Thermodynamic | Experimental Value | Experimental Value |

| Methanol | Polar Protic | 25 | Thermodynamic | Experimental Value | Experimental Value |

| Ethanol | Polar Protic | 25 | Thermodynamic | Experimental Value | Experimental Value |

| Acetonitrile | Polar Aprotic | 25 | Thermodynamic | Experimental Value | Experimental Value |

| Acetone | Polar Aprotic | 25 | Thermodynamic | Experimental Value | Experimental Value |

| DMSO | Polar Aprotic | 25 | Thermodynamic | Experimental Value | Experimental Value |

| Toluene | Non-Polar | 25 | Thermodynamic | Experimental Value | Experimental Value |

| Hexane | Non-Polar | 25 | Thermodynamic | Experimental Value | Experimental Value |

| PBS (pH 7.4) | Aqueous Buffer | 25 | Kinetic | Experimental Value | Experimental Value |

Several factors can significantly influence these results:

-

pH: The amine group on the pyridine ring is basic. In acidic aqueous solutions (pH < pKa), the amine will be protonated, forming a cationic salt which is expected to be significantly more water-soluble.

-

Temperature: For most solids, solubility is an endothermic process, meaning it increases with temperature.[17] This relationship should be confirmed experimentally if processes are to be run at elevated or reduced temperatures.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[9] The most thermodynamically stable form will have the lowest solubility. It is crucial to characterize the solid form used in solubility experiments.

Conclusion

While a definitive, quantitative public database for the solubility of this compound is not available, this guide provides the necessary framework for any researcher to generate this critical data with high confidence. A theoretical analysis based on its chemical structure predicts high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar media.

For definitive and accurate data, the Shake-Flask Thermodynamic Solubility method is strongly recommended. For rapid, high-throughput screening, the Kinetic Solubility assay provides an invaluable tool. By adhering to these robust protocols and remaining mindful of the key factors that influence solubility, researchers can optimize reaction conditions, design effective purification strategies, and develop robust formulations, thereby accelerating their research and development timelines.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. evotec.com [evotec.com]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. Solvent - Wikipedia [en.wikipedia.org]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. rheolution.com [rheolution.com]

- 17. researchgate.net [researchgate.net]

Trifluoromethylpyridines: A Cornerstone of Modern Agrochemical and Pharmaceutical Development

An In-depth Technical Guide on the Discovery and Synthetic History

Introduction: The Transformative Impact of the Trifluoromethyl Group

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and life sciences. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position, largely due to its profound and predictable influence on a molecule's physicochemical properties. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold offers a unique combination of characteristics that have been exploited to create highly effective agrochemicals and pharmaceuticals.[1][2] The CF₃ group is a powerful electron-withdrawing moiety, which can significantly alter the pKa of the pyridine nitrogen, influencing its binding interactions with biological targets.[3] Furthermore, its high lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for bioavailability.[2] Perhaps most importantly, the carbon-fluorine bond's exceptional strength renders the CF₃ group highly resistant to metabolic degradation, thereby improving the pharmacokinetic profile and in vivo stability of drug candidates.[1][2] This guide provides a comprehensive overview of the historical discovery of trifluoromethylpyridines and the evolution of their synthetic methodologies, from early industrial processes to modern, sophisticated catalytic strategies.

Part 1: Historical Perspective - From a Laboratory Curiosity to an Industrial Workhorse

The journey of trifluoromethylated aromatics began long before their biological significance was fully appreciated. The first documented synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts, who successfully converted benzotrichloride to benzotrifluoride.[4] However, it was not until nearly half a century later, in 1947, that the first synthesis of a trifluoromethylpyridine was reported. This pioneering work utilized a procedure analogous to Swarts' method, involving the chlorination of picoline (methylpyridine) to form a trichloromethylpyridine intermediate, followed by a halogen exchange (HALEX) reaction with a fluorinating agent to yield the desired trifluoromethylpyridine.[4]

Despite this early discovery, the true potential of the TFMP scaffold remained largely untapped for several decades. The turning point came with the burgeoning agrochemical industry's search for more potent and stable active ingredients. In 1982, Ishihara Sangyo Kaisha, Ltd. commercialized Fluazifop-butyl, the first herbicide to feature a trifluoromethylpyridine substructure.[5] This marked a significant milestone, demonstrating the real-world utility of TFMPs in crop protection and catalyzing a surge in research and development in this area.[5] Since then, over 20 new TFMP-containing agrochemicals have been introduced to the market, alongside a growing number of pharmaceutical and veterinary products.[4][5]

Part 2: The Evolution of Synthetic Methodologies

The synthetic approaches to trifluoromethylpyridines can be broadly categorized into two main strategies: the classical, multi-step industrial methods, and the more modern, direct trifluoromethylation techniques.

Classical Synthetic Routes: The Industrial Foundation

The traditional and still widely used industrial synthesis of trifluoromethylpyridines relies on a "from-the-ground-up" approach, starting with readily available, non-fluorinated picolines. This methodology is characterized by its robustness and scalability, making it suitable for the large-scale production of key TFMP intermediates.

The cornerstone of classical TFMP synthesis is the halogen exchange reaction, where a trichloromethylpyridine is converted to its trifluoromethyl analogue. The overall process can be broken down into two main steps:

-

Exhaustive Chlorination: A methylpyridine starting material is subjected to harsh, typically radical-initiated chlorination conditions to produce a trichloromethylpyridine.

-

Fluorination: The resulting trichloromethylpyridine is then treated with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF), to exchange the chlorine atoms for fluorine.

This process can be conducted in either the liquid or vapor phase, with catalysts such as iron halides (e.g., FeCl₂, FeF₂) often employed to facilitate the reaction.[6] For example, the production of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a crucial intermediate for several crop protection products, can be achieved by the liquid-phase chlorination of 2-chloro-5-methylpyridine to 2,3-dichloro-5-(trichloromethyl)pyridine, followed by vapor-phase fluorination.[4][5]

Experimental Protocol: Two-Step Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine [7]

Step 1: Chlorination of 2-Chloro-5-methylpyridine

-

Charge a suitable reactor with 2-chloro-5-methylpyridine.

-

Initiate the reaction with a radical initiator (e.g., AIBN) and begin bubbling chlorine gas through the mixture.

-

Maintain the reaction temperature and continue chlorine addition until GC analysis indicates complete conversion to 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Remove the solvent and excess reagents under reduced pressure to isolate the crude trichloromethyl intermediate.

Step 2: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine

-

In a pressure reactor (e.g., a polyethylene reactor), add the crude 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Cool the reactor and add anhydrous hydrogen fluoride (HF).

-

Slowly add a catalyst, such as mercuric oxide, while carefully controlling the temperature.

-

Allow the reaction to stir for an extended period (e.g., 22 hours) until completion.

-

Carefully quench the reaction, neutralize the excess HF with a base like sodium bicarbonate, and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer, remove the solvent, and purify the resulting 2,3-dichloro-5-(trifluoromethyl)pyridine by distillation.

A more streamlined industrial approach involves a simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) over a transition metal-based catalyst.[4] This one-step process is advantageous for producing intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), though it can lead to the formation of multi-chlorinated by-products.[4]

Diagram: Classical Halogen Exchange (HALEX) Pathway

Caption: The two-stage industrial synthesis of trifluoromethylpyridines.

An alternative classical strategy involves the construction of the pyridine ring itself using a trifluoromethyl-containing building block.[4] This method offers access to TFMP isomers that may be difficult to obtain via the HALEX route. Common trifluoromethylated starting materials for these cyclocondensation reactions include:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

These building blocks can be reacted with various nitrogen sources and other components to form the pyridine heterocycle in a controlled manner.

Diagram: Cyclocondensation Workflow

Caption: Constructing the TFMP ring from a CF₃-containing precursor.

Modern Synthetic Methods: Direct Trifluoromethylation

While classical methods are effective for large-scale production, they often require harsh conditions and multiple steps. The last few decades have seen a paradigm shift towards the development of more elegant and efficient "late-stage" functionalization reactions, where the trifluoromethyl group is introduced directly onto a pre-existing pyridine ring.[8] These methods are particularly valuable in drug discovery, where rapid synthesis of analogues is crucial.

The generation of trifluoromethyl radicals (•CF₃) that can then attack the pyridine ring is a popular modern strategy. A variety of reagents and conditions have been developed to achieve this, often under mild, photoredox-catalyzed conditions.[9][10]

-

Reagents: Common precursors for generating •CF₃ include Langlois' reagent (sodium trifluoromethylsulfinate), trifluoroacetic acid (TFA), and triflyl chloride.[9][10]

-

Mechanism: Typically, a photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with the CF₃ precursor, leading to the formation of the trifluoromethyl radical. This radical then adds to the electron-deficient pyridine ring.

-

Regioselectivity: A significant challenge with radical trifluoromethylation is controlling the position of attack on the pyridine ring, which can lead to mixtures of isomers.[11]

In this approach, a nucleophilic "CF₃⁻" equivalent is used to attack the pyridine ring. Since the pyridine ring is inherently electron-deficient, it is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, this often requires activation of the pyridine.

-

Reagents: The most well-known reagent for this transformation is the Ruppert-Prakash reagent (TMSCF₃), which requires an activator (e.g., a fluoride source) to generate the active nucleophile. Hypervalent iodine compounds, such as Togni's reagents, can also serve as sources of nucleophilic CF₃.[11]

-

Activation Strategy: A recent, innovative strategy involves the temporary activation of the pyridine ring through hydrosilylation. This creates an enamine-like intermediate that is highly susceptible to nucleophilic attack by a CF₃ source, enabling challenging C-H trifluoromethylations at the 3-position.[11]

Experimental Protocol: 3-Position-Selective Nucleophilic Trifluoromethylation [11]

-

To a solution of the pyridine derivative in 1,2-dichloroethane, add a hydrosilane (e.g., methylphenylsilane) and a Lewis acid catalyst (e.g., tris(pentafluorophenyl)borane).

-

Heat the mixture (e.g., to 65°C) to facilitate the hydrosilylation and formation of the activated intermediate.

-

Cool the reaction mixture (e.g., to 0°C) and add a nucleophilic trifluoromethylating agent (e.g., Togni Reagent I).

-

Allow the reaction to warm to room temperature.

-

Add an oxidant (e.g., DDQ) to rearomatize the ring.

-

Quench the reaction and purify the product via column chromatography to isolate the 3-trifluoromethylated pyridine.

Here, an electrophilic "CF₃⁺" source is used. These reactions typically require an electron-rich pyridine derivative to proceed efficiently.

-

Reagents: The most common electrophilic trifluoromethylating agents are S-(trifluoromethyl)diarylsulfonium salts (Umemoto's reagents) and hypervalent iodine reagents (Togni's reagents).[12]

-

Scope: This method is generally more applicable to electron-rich heterocycles, but can be used with pyridine derivatives that have been modified to increase their nucleophilicity.

Table: Comparison of Trifluoromethylation Strategies

| Methodology | CF₃ Source | Common Reagents | Advantages | Limitations |

| Halogen Exchange | Fluoride Ion (F⁻) | Anhydrous HF | Scalable, robust, cost-effective for bulk production. | Harsh conditions, multi-step, limited isomer accessibility. |

| Radical C-H Trifluoromethylation | CF₃ Radical (•CF₃) | Langlois' Reagent, TFA, CF₃I | Mild conditions, late-stage functionalization. | Often poor regioselectivity, catalyst required. |

| Nucleophilic C-H Trifluoromethylation | CF₃ Nucleophile ("CF₃⁻") | Ruppert-Prakash Reagent, Togni's Reagents | High regioselectivity possible with activation. | Requires substrate activation, stoichiometric reagents. |

| Electrophilic C-H Trifluoromethylation | CF₃ Electrophile ("CF₃⁺") | Umemoto's Reagents, Togni's Reagents | Direct functionalization of electron-rich pyridines. | Limited to activated substrates, expensive reagents. |

Part 3: Applications in Agrochemicals and Pharmaceuticals

The unique properties imparted by the trifluoromethyl group have made TFMPs a privileged scaffold in both crop protection and drug discovery.[13][14]

Agrochemicals

The TFMP moiety is a key component in a wide range of modern pesticides.[15] The first commercial success, the herbicide Fluazifop-butyl, demonstrated that incorporating a TFMP group could significantly improve herbicidal activity compared to its benzene analogue.[5]

Table: Examples of Commercialized TFMP-Containing Agrochemicals [4][5]

| Compound Name | Type | Key Intermediate | Year of Introduction (approx.) |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine | 1982 |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1985 |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid | 2001 |

| Picoxystrobin | Fungicide | 2-(Trifluoromethyl)pyridine | 2001 |

| Pyroxsulam | Herbicide | 4-(Trifluoromethyl)nicotinic acid | 2007 |

Pharmaceuticals

In medicinal chemistry, the TFMP group is used to enhance the "drug-like" properties of therapeutic candidates.[2][16] Its ability to increase metabolic stability and improve cell membrane permeability is highly advantageous.[1][2] TFMP-containing compounds have been investigated for a wide range of therapeutic areas, including oncology and infectious diseases.[2][16] For example, derivatives of 4-Amino-2-chloro-6-(trifluoromethyl)pyridine have been explored as potential kinase inhibitors for cancer therapy.[2] The development of direct trifluoromethylation methods has been particularly impactful in this field, allowing medicinal chemists to quickly synthesize and evaluate novel TFMP-containing drug candidates.

Conclusion and Future Outlook

The field of trifluoromethylpyridine chemistry has evolved dramatically from its inception in the mid-20th century. The initial, harsh industrial methods paved the way for the large-scale availability of these valuable compounds, enabling their widespread use in agrochemicals. The subsequent development of more sophisticated, direct trifluoromethylation reactions has revolutionized their application in drug discovery, providing tools for late-stage functionalization and rapid analogue synthesis.

Looking ahead, the focus will likely continue to be on developing more efficient, selective, and sustainable synthetic methods. The quest for catalytic, enantioselective trifluoromethylation reactions remains a significant goal. As our understanding of the intricate role that the trifluoromethyl group plays in modulating biological activity deepens, trifluoromethylpyridines are certain to remain a vital and indispensable structural motif in the design of next-generation agrochemicals and pharmaceuticals.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 7. alfa-chemical.com [alfa-chemical.com]

- 8. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 12. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 13. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

The Ascendant Scaffold: A Technical Guide to the Biological Potential of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine Derivatives

Abstract

The 6-chloro-3-(trifluoromethyl)pyridin-2-amine core is a fluorinated heterocyclic scaffold of significant interest in modern medicinal chemistry. The strategic placement of its reactive chloro, amino, and electron-withdrawing trifluoromethyl groups provides a versatile platform for the synthesis of diverse molecular architectures. This guide synthesizes preclinical data to provide an in-depth perspective on the biological activities of its derivatives, focusing on their potential as anticancer, kinase inhibiting, and antimicrobial agents. We will explore the causality behind synthetic strategies, detail key experimental protocols for biological evaluation, and present structure-activity relationship insights to inform future drug discovery efforts.

Introduction: The Strategic Value of the Scaffold

In pharmaceutical discovery, the pyridine ring is a privileged N-containing heterocycle, second only to piperidine in FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring makes it a cornerstone of drug design. The value of the this compound scaffold is amplified by its specific substituents:

-

Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a well-established strategy in medicinal chemistry to enhance drug properties.[2] It increases lipophilicity, which can improve membrane permeability, and enhances metabolic stability by blocking potential sites of oxidative metabolism.[2] Its strong electron-withdrawing nature also modulates the pKa of the aminopyridine, influencing target binding interactions.[2]

-

2-Amino Group: This primary amine serves as a critical handle for derivatization. It can act as a hydrogen bond donor, interacting with key residues in enzyme active sites, or be functionalized to form amides, ureas, sulfonamides, and other moieties to explore structure-activity relationships (SAR).

-

6-Chloro Group: The chlorine atom provides a reactive site for nucleophilic aromatic substitution (SNAr) or, more commonly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling fine-tuning of steric and electronic properties to optimize potency and selectivity.

This combination of features makes the scaffold a powerful starting point for developing targeted therapeutics. This guide will focus on three major areas where its derivatives have shown significant promise: oncology, kinase inhibition, and antimicrobial applications.

Synthetic Strategies for Derivatization

The generation of a diverse chemical library from the this compound core relies on established, high-yield synthetic transformations. The primary vectors for modification are the 2-amino and 6-chloro positions.

Functionalization of the 2-Amino Group

The nucleophilic 2-amino group is readily functionalized. A common and biologically important transformation is the formation of urea derivatives. This is typically achieved by reacting the core amine with an appropriately substituted isocyanate.

Protocol 1: General Synthesis of Pyridin-2-yl Urea Derivatives

-

Solubilization: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add the desired aryl isocyanate (1.1 eq.) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the target urea derivative.

Modification at the 6-Chloro Position

The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C or C-N bonds.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

-

Reaction Setup: In a reaction vessel, combine the this compound derivative (1.0 eq.), a boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 8-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to obtain the desired coupled product.

The following diagram illustrates these primary synthetic pathways.

Figure 1: General synthetic pathways for derivatization.

Key Biological Activities and Therapeutic Potential

Anticancer Activity & Kinase Inhibition

The pyridine scaffold is a cornerstone of many approved anticancer drugs, particularly kinase inhibitors.[3] Derivatives of the this compound core have demonstrated potent activity by targeting key signaling proteins involved in cancer cell proliferation and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) Inhibition:

Angiogenesis, the formation of new blood vessels, is critical for tumor growth, and the VEGFR-2 signaling pathway is a primary driver of this process. Several studies have identified pyridine-urea derivatives as potent inhibitors of VEGFR-2 kinase. For instance, a series of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)ureas were synthesized and evaluated for their kinase inhibitory activity.[4][5] The optimization of this series led to the identification of compound 5a (1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea), which exhibited potent inhibition of VEGFR-2 with an IC50 value of 0.068 µM.[4][5] This highlights the effectiveness of combining the trifluoromethylphenyl urea moiety with a substituted aminopyridine core to achieve high-affinity binding to the kinase active site.

PI3K/mTOR Pathway Inhibition:

The Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathway is one of the most frequently deregulated signaling cascades in human cancers. A derivative incorporating a related scaffold, PQR309 (bimiralisib) , which is 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, has been developed as a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor.[6][7] In this molecule, the 2-amino group of the trifluoromethylpyridine core is crucial for forming hydrogen bonds with aspartate residues (Asp841 and Asp836) in the hinge region of the PI3Kγ active site.[6] The trifluoromethylpyridine moiety serves as the core aryl structure that is functionalized at a different position to achieve this potent and balanced inhibition.[6][7]

The diagram below illustrates the general mechanism of action for a kinase inhibitor derivative targeting the VEGFR-2 pathway.

Figure 2: Inhibition of the VEGFR-2 signaling cascade.

Cytotoxicity Against Cancer Cell Lines:

Beyond specific kinase targets, various pyridine derivatives have demonstrated broad cytotoxic activity against panels of human cancer cell lines.[8][9] For example, pyridine-ureas have shown potent anti-proliferative activity against the MCF-7 breast cancer cell line, with some derivatives being significantly more active than the reference drug Doxorubicin.[10] One compound, 8e , exhibited an IC50 of 0.22 µM against MCF-7 cells, which was 8.7 times more potent than Doxorubicin in the same assay.[10] The mechanism for some anticancer pyridines has been attributed to the inhibition of histone deacetylase (HDAC) and the ubiquitination of the tumor suppressor p53.[8]

| Derivative Class | Target | Cell Line | Reported Activity (IC50) | Reference |

| Pyridine-Urea | VEGFR-2 | - | 3.93 µM | [10] |

| Pyridin-3-yl Urea | VEGFR-2 | - | 0.068 µM | [4][5] |

| Triazinyl-pyridin-amine | PI3K/mTOR | - | Potent, balanced inhibition | [6][7] |

| Pyridine-Urea | Proliferation | MCF-7 | 0.22 µM | [10] |

Table 1: Summary of reported anticancer activities.

Antimicrobial Activity

The utility of pyridine derivatives extends to infectious diseases. Studies on 6-chloro-pyridin-2-yl-amine derivatives (lacking the trifluoromethyl group) have demonstrated their potential as antimicrobial agents.[11][12] Synthesized derivatives were screened against pathogenic bacterial and fungal strains.

-

Antibacterial Activity: Compounds showed good to moderate activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria.[11][12]

-

Antifungal Activity: Activity was also observed against the pathogenic fungus Fusarium oxysporum.[11][12]

While this research was not performed on the specific 3-(trifluoromethyl) analog, it provides a strong rationale for evaluating the antimicrobial potential of libraries derived from the title scaffold. The lipophilic -CF3 group could potentially enhance cell wall/membrane penetration, leading to improved potency.

Key Experimental Methodologies

The evaluation of these derivatives requires robust and validated in vitro assays. The following protocols are foundational for assessing anticancer and kinase inhibitory activity.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

Protocol 3: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, PC3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from a 100 µM to 10 nM range) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solvent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

The workflow for this screening process is depicted below.

Figure 3: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly promising starting point for the development of novel therapeutics. The derivatives synthesized from this core have demonstrated significant biological activity, particularly as potent inhibitors of protein kinases such as VEGFR-2 and PI3K, which are critical targets in oncology. The synthetic tractability at both the 2-amino and 6-chloro positions allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Expanding Kinase Target Screens: Profiling optimized derivatives against broader panels of kinases to identify novel targets and assess selectivity.

-

Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target proteins to guide the rational design of next-generation inhibitors with improved affinity and specificity.

-

ADME Profiling: Conducting early-stage absorption, distribution, metabolism, and excretion (ADME) studies to ensure that potent compounds also possess favorable drug-like properties.

-

Exploring Other Therapeutic Areas: Systematically evaluating libraries for other activities, such as antimicrobial, anti-inflammatory, or neurological applications, based on the known promiscuity of the pyridine scaffold.

By leveraging the unique chemical characteristics of this scaffold, researchers are well-positioned to advance new and effective chemical entities into the drug development pipeline.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. alliedacademies.org [alliedacademies.org]

- 9. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Safe Handling, and Storage of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine

Prepared by: Your Senior Application Scientist

This document provides a comprehensive technical overview for the safe handling, storage, and disposal of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine (CAS No. 79456-27-2). It is intended for researchers, chemists, and professionals in drug development and other scientific fields who may work with this compound. The protocols and recommendations outlined herein are synthesized from safety data for structurally similar compounds and established best practices for handling halogenated aromatic amines.

Hazard Identification and Classification

This compound is a halogenated aminopyridine derivative. While comprehensive, peer-reviewed safety data for this specific isomer is not extensively published, a robust hazard assessment can be formulated by examining its structural motifs—a chlorinated pyridine ring, an amine group, and a trifluoromethyl group—and data from close structural analogs.

The primary hazards are associated with its presumed toxicity upon ingestion, skin contact, and inhalation, as well as its potential for causing skin and serious eye irritation.[1][2][3][4] The trifluoromethyl group and chlorine atom enhance the chemical reactivity and potential biological activity of the molecule.

Table 1: Synthesized Hazard Profile

| Hazard Category | GHS Classification (Inferred) | Key Precautionary Statements |

|---|---|---|

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[1][3][4] | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Irritation | Category 2[1][2][3] | H315: Causes skin irritation. |

| Eye Irritation | Category 2[1][2][3] | H319: Causes serious eye irritation. |

| Target Organ Toxicity | Category 3 (Respiratory Irritation)[1][3] | H335: May cause respiratory irritation. |

| Aquatic Hazard | Long-term Hazard, Category 3 (Inferred)[5][6] | H412: Harmful to aquatic life with long lasting effects. |

The Logic of Risk Mitigation: A Hierarchy of Controls